4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine
Description
This pyridine derivative features a 4,6-dimethyl-substituted aromatic ring with a 2-methylphenylsulfonyl group at position 3 and a propylsulfanyl moiety at position 2. Its molecular formula is C₁₇H₂₁NO₂S₂, with a molar mass of 335.48 g/mol. Structural analogs vary in substituent type, position, and chain length, leading to differences in physicochemical and functional properties .
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-propylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-5-10-21-17-16(13(3)11-14(4)18-17)22(19,20)15-9-7-6-8-12(15)2/h6-9,11H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVIWVQLRMNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl, sulfonyl, and sulfanyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions, such as varying pH and temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Research focuses on its potential as a drug candidate, exploring its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine involves its interaction with specific molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Sulfanyl and Sulfonyl Groups
The table below highlights key structural differences and similarities:
Key Observations:
Alkyl Chain Length in Sulfanyl Groups: The target compound’s propylsulfanyl group (C₃H₇) contrasts with the isobutylsulfanyl (C₄H₉) analog in . Replacement of sulfanyl with piperidino () introduces a nitrogen heterocycle, altering electronic properties and basicity, which could improve solubility in acidic environments .
Sulfonyl Group Modifications: The target’s 2-methylphenylsulfonyl group differs from the 4-methylphenylsulfonyl substituent in . In , the sulfonyl group is a simple methylsulfonyl (SO₂CH₃), which is smaller and less sterically demanding than aromatic sulfonyl groups. This may increase reactivity in nucleophilic substitution reactions .
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorophenylsulfanyl group in includes an electronegative chlorine atom, which enhances electron-withdrawing effects. This could stabilize the compound via resonance or inductive effects, influencing its stability in oxidative environments .
Biological Activity
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine (CAS Number: 306978-41-6) is a pyridine derivative characterized by a complex structure that includes methyl, sulfonyl, and sulfanyl substituents. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
The chemical formula of this compound is , with a molecular weight of 335.48 g/mol. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl, sulfonyl, and sulfanyl groups through substitution reactions. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain pyridine derivatives possess potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group is believed to enhance these properties by facilitating interactions with microbial enzymes.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar pyridine derivatives have demonstrated antiproliferative effects against several cancer cell lines. For example, studies on related compounds have shown activity against human promyelocytic leukemia (HL60) and breast cancer (MCF-7) cells . The mechanism may involve the inhibition of specific cellular pathways critical for cancer cell survival.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity and disrupting cellular functions. Further research is needed to elucidate the precise molecular mechanisms involved.
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of similar compounds highlighted their effectiveness against both planktonic and biofilm states of bacteria. The results indicated that these compounds could serve as alternatives to traditional antibiotics in treating resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Study on Anticancer Properties
In vitro studies demonstrated that certain pyridine derivatives induce apoptosis in cancer cells. For example, one study reported that a related compound caused cell cycle arrest in the G0/G1 phase in human colon adenocarcinoma cells, suggesting its potential as an anticancer agent .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Key Functional Groups | Notable Biological Activity |
|---|---|---|
| This compound | Sulfonyl, sulfanyl | Antimicrobial, anticancer |
| 4,6-Dimethyl-2-(propylsulfanyl)pyridine | Sulfanyl | Limited biological activity |
| 3-[(2-methylphenyl)sulfonyl]-2-(propylsulfanyl)pyridine | Sulfonyl | Moderate antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
